molecular formula C14H7ClF3N3O B2536130 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine CAS No. 337920-78-2

2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2536130
CAS No.: 337920-78-2
M. Wt: 325.68
InChI Key: XYSXKKVBVMWWAG-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a chlorine atom at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further modified with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry .

Properties

IUPAC Name

5-(6-chloropyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O/c15-11-5-4-9(7-19-11)13-20-12(21-22-13)8-2-1-3-10(6-8)14(16,17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSXKKVBVMWWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediatesThe oxadiazole ring is then formed via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives based on the oxadiazole moiety. The compound has shown promising results against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)5.71
HepG2 (liver cancer)6.14
PC3 (prostate cancer)9.00

The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, has been linked to enhanced biological activity, suggesting that structural modifications could optimize the compound's efficacy against tumors.

Antimicrobial Properties

Compounds with oxadiazole structures have been evaluated for their antimicrobial activities. The incorporation of the pyridine ring enhances interactions with biological targets, making these derivatives effective against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings indicate that modifications to the core structure can yield potent antimicrobial agents.

Organic Electronics

The unique electronic properties of 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine make it a candidate for use in organic electronic devices. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated.

Device Type Performance Metric Reference
OLEDsExternal Quantum Efficiency (EQE) of 20%
Organic Photovoltaics (OPVs)Power Conversion Efficiency (PCE) of 8%

The incorporation of this compound into device architectures has shown improvements in charge mobility and overall device efficiency.

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on MCF-7 and HepG2 cell lines. The study utilized structure-activity relationship (SAR) analysis to correlate specific substituents with increased potency.

Case Study 2: Organic Electronics Development

Research published in a leading journal highlighted the use of this compound in developing high-performance OLEDs. The study reported that devices utilizing this compound achieved higher brightness and efficiency compared to traditional materials, paving the way for its commercial application in display technologies.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity for these targets. The compound can modulate various biological pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole/Triazole Core

The target compound is compared to analogs with modifications to the heterocyclic core or aryl substituents:

Compound Name Core Structure Aryl Substituent(s) Key Functional Groups Molecular Weight (g/mol)
2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine 1,2,4-Oxadiazole 3-(Trifluoromethyl)phenyl -CF₃ ~343.7
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 2-(Difluoromethoxy)phenyl -OCHF₂ ~340.2
2-Chloro-5-[5-[(4-chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]pyridine 1,2,4-Triazole 3-(Trifluoromethyl)phenyl, 4-chlorobenzylthio -CF₃, -SCH₂C₆H₄Cl ~496.8

Key Observations :

  • Steric Impact : The triazole-based compound introduces a bulkier benzylthio group, which may hinder receptor access compared to the oxadiazole analogs.
  • Metabolic Stability : -CF₃ and -OCHF₂ substituents both resist oxidative metabolism, but -CF₃ offers greater steric shielding of the phenyl ring .
Fluorine Substituent Variations

Fluorine positioning significantly influences physicochemical properties:

Compound (CAS) Fluorine Substituents Calculated LogP* Water Solubility (mg/mL)*
Target Compound 3-(Trifluoromethyl)phenyl ~3.2 ~0.05
327056-39-3 3,4,5-Trifluorophenyl ~2.8 ~0.12
453567-61-8 2-Fluoro-5-(3-pyridinyl)phenyl ~2.5 ~0.20

*Estimated using computational tools (e.g., ChemAxon).

Key Observations :

  • Lipophilicity : The target compound’s -CF₃ group increases LogP compared to trifluorophenyl analogs, favoring membrane permeability .
  • Solubility : Compounds with pyridinyl substituents (e.g., 453567-61-8) exhibit higher aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent substitution reactions. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing the 1,2,4-oxadiazole moiety. The specific compound has shown promise in several areas:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds similar to this compound have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Mechanism of Action : Flow cytometry assays suggest that these compounds induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of similar oxadiazole derivatives:

  • Fungal Inhibition : Some derivatives have shown antifungal activity comparable to established antifungal agents like pyraclostrobin . The effectiveness varies across different fungal strains.

Data Tables

Biological Activity Cell Line/Organism IC50 Value (µM) Reference
CytotoxicityMCF-715.63
CytotoxicityMEL-812.1
Antifungal ActivityFusarium graminearum<25
Antifungal ActivityMarssonina mali<25

Case Studies

  • Case Study on Anticancer Effects :
    A study examining a series of 1,2,4-oxadiazole derivatives found that compounds with similar structural features to this compound exhibited notable cytotoxicity against various leukemia cell lines (CEM-13 and U-937). The most potent compound showed an IC50 value significantly lower than doxorubicin, indicating a promising alternative for cancer therapy .
  • Antimicrobial Evaluation :
    Another study focused on the antifungal properties of oxadiazole-based compounds found that certain derivatives effectively inhibited fungal growth at concentrations that were lower than those required for traditional antifungal treatments. This suggests potential applications in agricultural settings as well as human medicine .

Q & A

(Basic) What synthetic strategies are recommended for preparing 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine?

Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 3-(trifluoromethyl)benzamidoxime with 2-chloro-5-cyanopyridine to form the 1,2,4-oxadiazole ring under microwave-assisted conditions (150°C, DMF, 15 minutes) .
  • Step 2 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
  • Key Reagents : EDC·HCl and HOBt·H₂O for activating intermediates .
  • Validation : Confirm regioselectivity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

(Basic) How can spectroscopic methods distinguish structural isomers of this compound?

Answer:

  • ¹H NMR : The pyridine ring protons (C2 and C4 positions) exhibit distinct splitting patterns due to the electron-withdrawing trifluoromethyl and oxadiazole groups.
  • ¹⁹F NMR : A singlet at ~-60 ppm confirms the presence of the trifluoromethyl group .
  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=N of oxadiazole) and 1120 cm⁻¹ (C-F) provide additional validation .

(Advanced) What computational docking strategies are effective for studying its interactions with biological targets?

Answer:

  • Glide Docking : Use the Glide XP (extra precision) mode for rigid-receptor docking, incorporating OPLS-AA force fields to account for torsional flexibility. Grid generation should focus on active sites (e.g., enzyme pockets) identified via crystallographic data .
  • Validation : Compare docked poses with co-crystallized ligands (RMSD < 1.0 Å indicates high accuracy). Enrichment factors (EF) > 20% at 1% decoy rate suggest robust target engagement .

(Advanced) How to resolve contradictions in SAR studies involving trifluoromethyl and oxadiazole modifications?

Answer:

  • Controlled Substitutions : Systematically replace the trifluoromethyl group with -CF₂H, -CH₃, or -Cl to isolate electronic vs. steric effects.
  • Data Normalization : Use IC₅₀ values from enzyme inhibition assays (e.g., kinase panels) and correlate with Hammett σ constants for electronic contributions .
  • Case Study : In analogous compounds, replacing trifluoromethyl with -CF₂H reduced potency by 10-fold, implicating strong electron-withdrawing effects as critical .

(Advanced) What experimental challenges arise in assessing its metabolic stability?

Answer:

  • Phase I Metabolism : The oxadiazole ring is prone to hydrolysis in liver microsomes. Use LC-MS/MS to detect metabolites like 5-hydroxy-pyridine derivatives .
  • Mitigation Strategy : Introduce steric hindrance (e.g., methyl groups ortho to the oxadiazole) or replace the oxadiazole with a triazole ring for improved stability .

(Basic) What reaction conditions optimize nucleophilic substitution at the 2-chloro position?

Answer:

  • Solvent : DMF or DMSO at 80–100°C to enhance nucleophilicity.
  • Catalyst : KI (10 mol%) to facilitate halogen exchange.
  • Case Example : Substitution with piperidine achieved 85% yield in DMF at 90°C for 6 hours .

(Advanced) How to control regioselectivity in cross-coupling reactions involving the pyridine ring?

Answer:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 100°C. The 5-position is more reactive due to electron deficiency from the oxadiazole .
  • Directing Groups : Temporarily install a Boc-protected amine at C3 to bias coupling at C4 .

(Advanced) What solvent effects influence its conformational stability in solution?

Answer:

  • Polar Aprotic Solvents : DMSO stabilizes the planar oxadiazole-pyridine conformation via dipole interactions, as shown by NOESY NMR .
  • Hydrogen Bonding : In methanol, intramolecular H-bonding between the oxadiazole N and pyridine H alters rotational barriers (ΔG‡ = 12 kcal/mol) .

(Basic) What purification methods are optimal for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4 → 1:2) for baseline separation of oxadiazole byproducts.
  • Recrystallization : Dissolve in hot ethanol and cool to -20°C for needle-like crystals (purity > 98%) .

(Advanced) How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Answer:

  • LogP Optimization : Target LogP 2–3 via substituents like -OCH₃ or -CH₂CF₃.
  • P-gp Efflux Avoidance : Reduce hydrogen bond donors (<2) and molecular weight (<450 Da).
  • In Silico Prediction : Use ADMET predictors (e.g., Schrödinger QikProp) to prioritize candidates with CNS MPO scores > 4 .

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